(5Z)-2-anilino-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one
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Overview
Description
(2Z,5Z)-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the pyrrole and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z,5Z)-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Terbium compounds with bromobenzoic acid and phenanthroline
Uniqueness
Compared to similar compounds, (2Z,5Z)-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE stands out due to its unique structural features and potential applications in diverse fields. Its combination of a thiazolidinone core with pyrrole and phenyl groups provides distinct chemical and physical properties that can be leveraged for various scientific and industrial purposes.
Properties
Molecular Formula |
C24H23N3OS |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(5Z)-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23N3OS/c1-15-10-16(2)12-21(11-15)27-17(3)13-19(18(27)4)14-22-23(28)26-24(29-22)25-20-8-6-5-7-9-20/h5-14H,1-4H3,(H,25,26,28)/b22-14- |
InChI Key |
RJDHQSAWGFQPLZ-HMAPJEAMSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=C2C)/C=C\3/C(=O)NC(=NC4=CC=CC=C4)S3)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=NC4=CC=CC=C4)S3)C)C |
Origin of Product |
United States |
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